Regorafenib N-oxide (M2)-13C,d3: Structural Characterization and Bioanalytical Applications in LC-MS/MS Workflows
Regorafenib N-oxide (M2)-13C,d3: Structural Characterization and Bioanalytical Applications in LC-MS/MS Workflows
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Executive Summary
Regorafenib is a potent, orally active multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF, utilized extensively in the treatment of metastatic colorectal cancer and hepatocellular carcinoma[1]. In vivo, regorafenib undergoes extensive hepatic metabolism primarily via the CYP3A4 pathway to form two major pharmacologically active metabolites: Regorafenib N-oxide (M2) and N-desmethyl regorafenib N-oxide (M5)[2]. Because M2 exhibits target inhibition profiles and steady-state systemic exposure comparable to the parent drug, accurate quantification of M2 is a mandatory regulatory requirement for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies[3].
To achieve high-fidelity quantification, Regorafenib N-oxide (M2)-13C,d3 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper details the structural properties, metabolic context, and validated LC-MS/MS methodologies associated with this critical analytical standard.
Chemical Structure and Isotopic Design Causality
Regorafenib N-oxide (M2) differs from the parent drug by the addition of an oxygen atom at the pyridine nitrogen, forming an N-oxide[]. The SIL-IS variant, Regorafenib N-oxide (M2)-13C,d3, incorporates one Carbon-13 atom and three Deuterium atoms, typically localized on the N-methyl group of the pyridinecarboxamide moiety[1].
The Causality Behind the +4 Da Mass Shift
In mass spectrometry, the selection of a +4 Da mass shift (13C + d3) over a standard +3 Da (d3) shift is a deliberate, causality-driven design choice. Regorafenib contains a chlorine atom, which naturally exists as 35Cl (75.8%) and 37Cl (24.2%). Consequently, the unlabeled M2 metabolite exhibits a prominent M+2 isotopic peak. If a +2 Da or +3 Da internal standard were used, the natural isotopic envelope of high-concentration unlabeled M2 would "bleed" into the internal standard's MRM transition, causing isotopic cross-talk and compromising the lower limit of quantification (LLOQ). The +4 Da shift ensures the SIL-IS precursor mass ( m/z 503.8) is completely resolved from the unlabeled analyte ( m/z 499.8)[5].
Table 1: Comparative Molecular Properties
| Property | Regorafenib N-oxide (M2) | Regorafenib N-oxide (M2)-13C,d3 |
| CAS Number | 835621-11-9[] | N/A (Isotope Labeled)[1] |
| Molecular Formula | C21H15ClF4N4O4 | C2013CH12D3ClF4N4O4 |
| Molecular Weight | 498.81 g/mol | 502.83 g/mol [5] |
| Precursor Ion [M+H]+ | m/z 499.8 | m/z 503.8 |
| LogP (Estimated) | ~4.5 (Highly Lipophilic) | ~4.5 (Highly Lipophilic) |
| Plasma Half-Life | ~25 hours[] | N/A (In vitro standard) |
Metabolic Pathway Dynamics
The persistence of M2 in systemic circulation (half-life ~25 hours) necessitates careful monitoring[]. Regorafenib is metabolized in the liver by CYP3A4 to form the M2 N-oxide, which is subsequently metabolized, again by CYP3A4, into the M5 secondary metabolite. A competing pathway via UGT1A9 leads to the inactive M7 glucuronide[2].
Hepatic metabolic pathway of Regorafenib via CYP3A4 and UGT1A9.
Bioanalytical Application: LC-MS/MS Protocol
To ensure a self-validating system, the following protocol utilizes Regorafenib N-oxide (M2)-13C,d3 to correct for matrix effects (ion suppression/enhancement) and extraction recovery variations inherent to plasma samples[6].
Sample Preparation (Protein Precipitation)
Rationale: Regorafenib and M2 are highly protein-bound (>99.5%). A harsh organic solvent crash is required to denature plasma proteins and quantitatively release the analytes.
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Aliquot: Transfer 50μL of human or animal plasma into a 1.5 mL microcentrifuge tube.
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Spike IS: Add 10μL of the Regorafenib N-oxide (M2)-13C,d3 working solution ( 500ng/mL in 50% methanol). Vortex briefly.
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Precipitation: Add 150μL of cold Acetonitrile containing 0.1% Formic Acid.
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Causality: Formic acid lowers the pH, ensuring the analytes remain fully protonated, which disrupts ionic binding to plasma proteins and improves recovery[3].
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Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000×g for 10 minutes at 4∘C .
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Dilution: Transfer 100μL of the supernatant to an autosampler vial and dilute with 100μL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
Chromatographic Separation
Rationale: The structural similarity between Regorafenib, M2, and M5 requires high-resolution separation to prevent in-source fragmentation of M2 from artificially inflating the Regorafenib signal.
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Column: Waters CORTECS UPLC C18 ( 2.1×50mm,1.6μm ) or equivalent[7].
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Mobile Phase A: 10mM Ammonium Formate with 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 30% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 30% B for 1.5 minutes. Flow rate: 0.4mL/min .
Mass Spectrometry (ESI+ MRM)
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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M2 (Unlabeled) Transition: m/z499.8→270.1 (Quantifier)[3]
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M2-13C,d3 (SIL-IS) Transition: m/z503.8→274.1
Step-by-step bioanalytical workflow for plasma quantification using SIL-IS.
Method Validation & Data Interpretation
A self-validating bioanalytical method must demonstrate that the SIL-IS perfectly tracks the analyte. According to FDA/EMA bioanalytical guidelines, the inclusion of Regorafenib N-oxide (M2)-13C,d3 yields the following typical validation parameters in human plasma[3],[6]:
Table 2: Quantitative Validation Parameters Summary
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Observed Performance (M2) |
| Linear Dynamic Range | R2≥0.99 | 30−4000ng/mL [3] |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 2.4%−10.2% [8] |
| Inter-day Accuracy | 85%−115% | 91.0%−111.7% [8] |
| Extraction Recovery | Consistent across concentrations | ≥85.5% [3] |
| Matrix Effect (IS Normalized) | 85%−115% | 98%−102% (Fully compensated by SIL-IS) |
Data Interpretation Insight: If the absolute matrix effect for the unlabeled M2 drops to 60% (indicating severe ion suppression from co-eluting phospholipids), the Regorafenib N-oxide (M2)-13C,d3 signal will identically drop to 60%. Because quantification relies on the ratio of Analyte/IS, the IS-normalized matrix effect remains near 100%, ensuring absolute quantitative accuracy regardless of patient-to-patient plasma variability[6].
References
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ResearchGate. "A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma." ResearchGate. Available at: [Link]
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PubMed / NIH. "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS." National Institutes of Health. Available at:[Link]
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PMC / NIH. "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma." National Institutes of Health. Available at:[Link]
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PMC / NIH. "Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions." National Institutes of Health. Available at: [Link]
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ResearchGate. "Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma." ResearchGate. Available at: [Link]
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